

3,3'-Oxydianiline chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3'-Oxydianiline

Cat. No.: B098508

[Get Quote](#)

An In-depth Technical Guide to **3,3'-Oxydianiline**: Structure, Properties, and Synthetic Applications

Authored by: Gemini, Senior Application Scientist Abstract

3,3'-Oxydianiline (3,3'-ODA) is a versatile aromatic diamine that serves as a crucial building block in the synthesis of high-performance polymers and as a scaffold in medicinal chemistry. Its unique meta-substituted diphenyl ether core imparts specific solubility, thermal, and conformational properties to the resulting materials. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of **3,3'-Oxydianiline**, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction

Aromatic diamines are a cornerstone of modern materials science and medicinal chemistry. Among these, the oxydianiline isomers have garnered significant attention due to the flexible ether linkage connecting the two aniline moieties. While 4,4'-oxydianiline is widely recognized for its role in the production of robust polyimides like Kapton®, the meta-substituted isomer, **3,3'-oxydianiline**, offers a distinct set of properties that make it an attractive alternative for applications requiring enhanced solubility and processability. The bent, asymmetric nature of the 3,3'-ODA molecule disrupts the chain packing that is characteristic of polymers derived

from its linear 4,4'- counterpart, leading to materials with lower melting points and glass transition temperatures, and improved solubility in organic solvents.^[1] These characteristics are highly desirable in the fabrication of advanced polymer films and coatings. In the realm of drug discovery, the **3,3'-oxydianiline** scaffold presents a unique three-dimensional architecture that can be exploited to design novel therapeutic agents. The two amino groups provide reactive handles for the introduction of diverse functional groups, enabling the construction of complex molecular frameworks.

Chemical Structure and Physicochemical Properties

3,3'-Oxydianiline, also known as 3,3'-diaminodiphenyl ether, is an organic compound with the chemical formula C₁₂H₁₂N₂O.^[2] Its structure consists of two aniline rings connected by an oxygen atom at the meta positions. This meta-linkage is the key determinant of its distinct chemical and physical properties compared to its ortho and para isomers.

Table 1: Physicochemical Properties of 3,3'-Oxydianiline

Property	Value	Source
IUPAC Name	3-(3-aminophenoxy)aniline	[2]
Synonyms	3,3'-Diaminodiphenyl ether, Bis(3-aminophenyl) ether	[1]
CAS Number	15268-07-2	
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[2]
Molecular Weight	200.24 g/mol	[2]
Appearance	Light yellow to brown powder/crystal	
Melting Point	78.0 - 82.0 °C	
Boiling Point	Not available	
Solubility	Soluble in various organic solvents	[1]
Predicted XlogP	2.1	[2]
Predicted TPSA	61.3 Å ²	
Predicted pKa	Not available	

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of **3,3'-Oxydianiline** is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of 3,3'-ODA is expected to show a complex pattern of signals in the aromatic region (typically between 6.0 and 7.5 ppm). The protons on the two aniline rings will exhibit distinct chemical shifts and coupling patterns due to the meta-substitution and the influence of the amino and ether groups. The protons of the amino groups will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms will be the most deshielded. The symmetry of the molecule will influence the number of unique carbon signals observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **3,3'-Oxydianiline** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- N-H stretching: A pair of bands in the region of $3300\text{-}3500\text{ cm}^{-1}$, characteristic of a primary amine.
- C-H aromatic stretching: Signals just above 3000 cm^{-1} .
- C=C aromatic stretching: Multiple bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-N stretching: Absorptions in the $1250\text{-}1350\text{ cm}^{-1}$ range.
- C-O-C asymmetric stretching: A strong band around $1200\text{-}1250\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of **3,3'-Oxydianiline** is expected to show a prominent molecular ion peak (M^+) at $\text{m/z} = 200$. The fragmentation pattern will likely involve cleavage of the C-O and C-N bonds, leading to characteristic fragment ions. Predicted adducts in mass spectrometry include $[\text{M}+\text{H}]^+$ at m/z 201.10224 and $[\text{M}+\text{Na}]^+$ at m/z 223.08418.[\[2\]](#)

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of **3,3'-Oxydianiline**. A reverse-phase method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) and UV detection would be appropriate for quantitative analysis.[\[3\]](#)[\[4\]](#) Gas chromatography-mass spectrometry (GC-MS) can also be employed for purity assessment and impurity profiling.[\[5\]](#)

Synthesis and Purification

The synthesis of **3,3'-Oxydianiline** can be achieved through several routes, commonly involving the formation of the diphenyl ether linkage followed by the introduction or reduction of the amino groups. A representative synthetic approach is outlined below.

Proposed Synthesis of 3,3'-Oxydianiline

A plausible and efficient laboratory-scale synthesis involves a copper-catalyzed Ullmann condensation followed by reduction.[\[6\]](#)

Figure 1: Proposed synthesis of 3,3'-Oxydianiline.

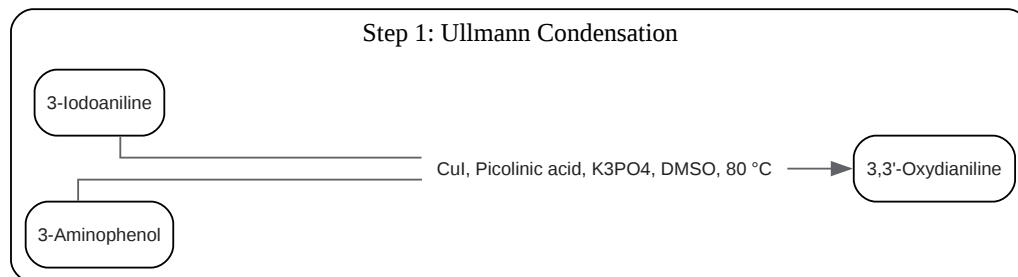
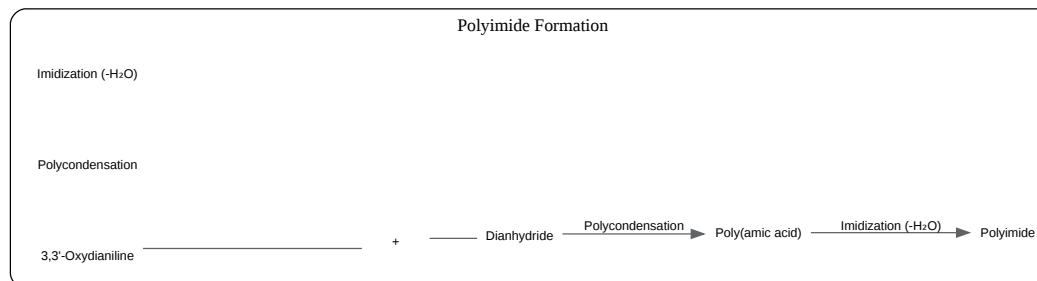



Figure 2: General scheme for polyimide synthesis from 3,3'-ODA.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 15268-07-2: 3,3'-Diaminodiphenyl ether | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 3,3'-oxydianiline (C₁₂H₁₂N₂O) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. 4,4'-Oxydianiline | SIELC Technologies [sielc.com]
- 5. glsciences.com [glsciences.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [3,3'-Oxydianiline chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098508#3-3-oxydianiline-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com